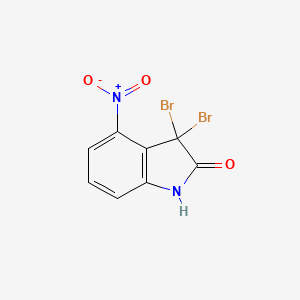

3,3-Dibromo-4-nitro-oxindole

Beschreibung

Significance of the Oxindole (B195798) Scaffold in Synthetic and Medicinal Chemistry

The oxindole framework has been identified as a "privileged" scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. benthamdirect.comnih.gov This bicyclic aromatic heterocycle, first derived from the plant Uncaria tomentosa, is a core component of numerous natural alkaloids and synthetic compounds. nih.govresearchgate.netnih.gov Its structural versatility and ability to interact with various biological targets have cemented its importance in drug discovery. benthamdirect.com

The therapeutic potential of oxindole derivatives is extensive, with compounds exhibiting anti-cancer, anti-HIV, antimicrobial, antioxidant, and neuroprotective properties, among others. nih.govresearchgate.netnih.gov The market presence of drugs like Nintedanib, used for treating interstitial lung diseases, underscores the clinical success of oxindole-based molecules. rsc.org The continuous interest from medicinal chemists in synthesizing novel oxindole derivatives stems from the scaffold's proven track record and the potential for discovering new therapeutic agents. benthamdirect.comnih.gov

Table 1: Examples of Bioactive Oxindole-Based Compounds

| Compound/Class | Noted Biological Activity |

|---|---|

| Sunitinib | Kinase inhibitor, anti-cancer agent nih.gov |

| Nintedanib | Anti-fibrotic, anti-cancer agent rsc.org |

| Spiroindolone NITD609 | Antimalarial agent nih.gov |

| Convolutamydine A | Potent activity against leukemia cells nih.gov |

| SSR-149415 | Vasopressin V1b receptor antagonist unimi.it |

Importance of Strategic Functionalization of the Oxindole Core

The true value of the oxindole scaffold is unlocked through its strategic functionalization. nih.gov The ability to modify the core structure at various positions allows for the fine-tuning of its physicochemical and biological properties, expanding the accessible chemical space for drug discovery. jmchemsci.com Key positions for functionalization include the nitrogen atom (N-1), the aromatic ring, and, most notably, the C-3 position.

Functionalization at the C-3 position is particularly significant as it can create a stereocenter, the configuration of which can drastically influence bioactivity. rsc.org This has led to the development of numerous synthetic methods to create diverse 3-substituted and 3,3-disubstituted oxindoles. nih.govacs.org These methods include alkylations, aldol (B89426) reactions, Michael additions, and cycloadditions, which introduce a wide range of substituents and build molecular complexity. nih.govrsc.org The development of DNA-encoded libraries (DEL) based on oxindole scaffolds further highlights the drive towards creating diverse molecular collections for high-throughput screening and hit identification. nih.govrsc.org

Contextualization of Halogenated and Nitrated Oxindole Derivatives in Advanced Synthesis

Halogenated and nitrated oxindoles are valuable intermediates in advanced organic synthesis. The introduction of halogen and nitro groups onto the oxindole core serves two primary purposes: modulating the electronic properties and biological activity of the final molecule, and providing reactive handles for further chemical transformations.

Halogenated Oxindoles , particularly those substituted at the C-3 position like 3-bromo and 3,3-dibromo derivatives, are versatile synthetic precursors. unimi.itscielo.br For instance, 3-bromooxindoles can act as nucleophiles in enantioselective Mannich reactions to form spiroaziridinyl oxindoles after cyclization. rsc.org A key reaction of 3,3-dibromooxindoles is their hydrolysis to produce isatins (indole-2,3-diones), which are themselves crucial building blocks for a vast number of heterocyclic compounds and pharmaceuticals. scielo.br This transformation is particularly useful for the regioselective synthesis of 4- and 6-substituted isatins from the corresponding oxindoles. scielo.br

Nitrated Oxindoles are also significant in synthetic strategies. The nitro group is a strong electron-withdrawing group that can influence the reactivity of the entire molecule. For example, direct nitration is a known method to produce compounds like 5-nitro-oxindole. wright.edu Furthermore, the presence of a nitro group on the aromatic ring of the oxindole is tolerated in certain advanced synthetic methodologies, such as electrochemical C-H functionalization, allowing for the creation of complex, multi-functionalized products. acs.org The nitro group can also be chemically reduced to an amino group, providing a route to another class of functionalized oxindoles.

Scope and Objectives of Research on 3,3-Dibromo-4-nitro-oxindole

The specific compound This compound (CAS No. 113423-47-5) represents a convergence of the synthetic utilities described above. chemicalbook.com Research focused on this molecule is driven by its potential as a highly functionalized and reactive intermediate for organic synthesis.

The scope of research on this compound encompasses:

Synthesis and Characterization: Developing efficient and reliable methods for its preparation and fully characterizing its chemical and spectroscopic properties.

Reaction Chemistry: Investigating its reactivity, particularly as a precursor to other valuable chemical structures.

Application in Target Synthesis: Utilizing it as a key building block in the synthesis of complex heterocyclic systems, novel bioactive compounds, and functional materials.

The primary objectives for studying this compound are:

To serve as a precursor for 4-nitroisatin: The hydrolysis of the gem-dibromo group is a direct route to the corresponding isatin (B1672199). 4-Nitroisatin is a valuable intermediate for synthesizing a variety of compounds, including potential kinase inhibitors and other biologically active molecules.

To explore novel transformations: The unique combination of a gem-dibromo group at C-3 and a nitro group at C-4 could enable novel chemical reactions and rearrangements, leading to previously inaccessible molecular architectures.

To generate libraries of complex oxindoles and related heterocycles: By systematically reacting the dibromo and nitro functionalities, researchers can generate libraries of diverse compounds for screening in drug discovery programs. The electron-withdrawing nitro group can significantly influence the reactivity of the dibromo-substituted C-3 position, potentially leading to unique selectivity in subsequent reactions.

In essence, this compound is not typically viewed as an end-product but rather as a strategic and versatile synthetic intermediate, poised for the construction of more elaborate and potentially functional molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-dibromo-4-nitro-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O3/c9-8(10)6-4(11-7(8)13)2-1-3-5(6)12(14)15/h1-3H,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJAAGICYWWRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(C(=O)N2)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563211 | |

| Record name | 3,3-Dibromo-4-nitro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113423-47-5 | |

| Record name | 3,3-Dibromo-4-nitro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Dibromo 4 Nitro Oxindole

Strategies for Regioselective Halogenation at the C-3 Position of the Oxindole (B195798) Ring

The introduction of two bromine atoms at the C-3 position of the oxindole ring is a critical step in the synthesis of the target molecule. This position is activated by the adjacent carbonyl group and the nitrogen atom of the lactam ring, making it susceptible to electrophilic attack. chemicalbook.comsemanticscholar.org

Direct Bromination Approaches Utilizing N-Bromosuccinimide (NBS) and Related Reagents

Direct bromination using N-Bromosuccinimide (NBS) stands out as a common and effective method for the halogenation of oxindoles. masterorganicchemistry.com NBS is a versatile and mild brominating agent that can be used for the selective bromination of various aromatic and heterocyclic compounds. tandfonline.comnih.gov In the context of oxindole chemistry, NBS has been shown to facilitate the formation of 3,3-dibromooxindole derivatives. researchgate.net The reaction is believed to proceed through the formation of a 3,3-dibromooxindole as an intermediate, particularly in the oxidation of indoles to isatins. chemicalbook.comresearchgate.net The reactivity of NBS can be influenced by reaction conditions such as the solvent and the presence of initiators, which can direct the reaction towards either radical or electrophilic pathways. masterorganicchemistry.com For the dibromination at the C-3 position, an electrophilic pathway is generally favored.

The general approach involves treating the oxindole substrate with at least two equivalents of NBS. The reaction mechanism likely involves the initial formation of a 3-bromooxindole intermediate, which then undergoes a second bromination to yield the 3,3-dibromooxindole product. The acidic nature of the C-3 proton in the mono-brominated intermediate facilitates the second substitution. chemicalbook.com

Table 1: Reagents for Direct C-3 Bromination

| Reagent | Description | Relevant Findings |

|---|---|---|

| N-Bromosuccinimide (NBS) | A mild and selective brominating agent. | Utilized in the formation of 3,3-dibromooxindole intermediates. chemicalbook.comresearchgate.net |

| **Molecular Bromine (Br₂) ** | A strong and less selective brominating agent. | Tends to react with double bonds and can lead to over-bromination or side products. masterorganicchemistry.com |

Bromination of Precursor Oxindoles and Subsequent Derivatizations

An alternative strategy involves the bromination of a precursor oxindole. In this approach, a suitable oxindole derivative is first synthesized and then subjected to bromination. For instance, 2-oxindole itself can be used as a starting material. chemicalbook.com The reaction of 2-oxindole with a brominating agent like NBS can lead to the formation of 3,3-dibromoindolin-2-one. chemicalbook.com This intermediate is a key precursor to the final target molecule.

This method allows for the synthesis of the core oxindole structure first, followed by the introduction of the bromine atoms. This can be advantageous if the desired substitution pattern on the aromatic ring is already present in the precursor oxindole.

Mechanistic Investigations of C-3 Dibromination Processes

The mechanism of C-3 dibromination of oxindoles is understood to proceed in a stepwise manner. The C-3 position of the oxindole ring is enolic, and the protons at this position are acidic. chemicalbook.com The reaction is initiated by the electrophilic attack of a bromine source, such as Br+ generated from NBS, on the enolate form of the oxindole.

Methodologies for Introducing the Nitro Group onto the Aromatic Ring

The introduction of a nitro group at the C-4 position of the oxindole ring is another crucial transformation. This is typically achieved through electrophilic nitration or by starting with a pre-functionalized building block.

Synthesis from Pre-functionalized Nitro-Substituted Anilines or Analogous Starting Materials

A more regioselective approach involves the synthesis of the target molecule from a starting material that already contains the nitro group in the desired position. A published method describes the synthesis of 4-nitro-2-oxindoles starting from m-nitroaniline. google.com This multi-step process ensures that the nitro group is unambiguously located at the C-4 position of the final oxindole product.

The synthesis begins with the conversion of m-nitroaniline to N-chloro-m-nitroaniline. This intermediate is then reacted with ethyl methylthioacetate to form an azasulfonium salt. Treatment of this salt with a base like triethylamine (B128534) leads to an ortho-substituted-m-nitroaniline intermediate. Finally, acidification of this intermediate induces cyclization to form 3-methylthio-4-nitro-2-oxindole. google.com The thioether group at the C-3 position would then need to be removed and the dibromination carried out as described in the previous sections. This method provides excellent control over the regiochemistry of the nitro group.

Table 2: Synthetic Strategies for Nitration

| Method | Starting Material | Key Steps | Advantage |

|---|---|---|---|

| Electrophilic Nitration | Substituted Oxindole/Isatin (B1672199) | Treatment with a nitrating agent. | Direct functionalization of the oxindole core. chimia.chnih.gov |

| From Pre-functionalized Anilines | m-Nitroaniline | Formation of N-chloroaniline, reaction with a thioester, base-induced rearrangement, and acid-catalyzed cyclization. google.com | Unambiguous regiocontrol of the nitro group placement. google.com |

Control of Regioselectivity in Aromatic Nitration Reactions

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction. The position of nitration on the oxindole ring is dictated by the directing effects of the substituents already present. In the case of an unsubstituted oxindole, nitration typically occurs at the C5 position. However, to synthesize 3,3-Dibromo-4-nitro-oxindole, the nitro group must be directed to the C4 position.

Achieving this regioselectivity can be challenging. The nitration of 3,3-disubstituted oxindoles has been shown to yield the 5-nitro derivative. For instance, the nitration of 3,3-diethyloxindole with a mixture of concentrated sulfuric acid and concentrated nitric acid at 0 °C results in the formation of 3,3-diethyl-5-nitrooxindole. nih.gov

To obtain the 4-nitro isomer, it is often necessary to start with a precursor that already contains the nitro group at the desired position. For example, the synthesis of 4-nitroindole (B16737) can be achieved through methods like the Reissert indole (B1671886) synthesis or the Bartoli indole synthesis, starting from an appropriately substituted aniline (B41778). orgsyn.orgresearchgate.net The resulting 4-nitroindole or a derivative like 4-nitrooxindole can then be subjected to subsequent bromination. A study on the synthesis of Sunitinib, a tyrosine kinase inhibitor, utilized 4-nitrooxindole as a precursor, which was then coupled with another molecule. snmjournals.org This highlights the availability of 4-nitrooxindole as a starting material for more complex derivatives.

The table below summarizes the typical regioselectivity observed in the nitration of substituted indoles and oxindoles.

| Starting Material | Nitrating Agent | Product | Reference |

| Oxindole | HNO₃/H₂SO₄ | 5-Nitrooxindole | scielo.br |

| 3,3-Diethyloxindole | HNO₃/H₂SO₄ | 3,3-Diethyl-5-nitrooxindole | nih.gov |

| 2-Methyl-3-nitroaniline derivative | Diethyl oxalate/Potassium ethoxide | 4-Nitroindole | orgsyn.org |

Integrated Synthetic Routes for this compound

The construction of this compound can be approached through either a sequential introduction of the functional groups or a convergent strategy that combines pre-functionalized building blocks.

Sequential Halogenation and Nitration Protocols

A sequential approach involves carrying out the halogenation and nitration steps one after the other. There are two primary sequences to consider:

Nitration followed by Bromination: This route would begin with the synthesis of 4-nitrooxindole. The subsequent step would be the bromination at the C3 position. The C3 position of the oxindole ring is activated and can be readily halogenated. The reaction of oxindoles with N-bromosuccinimide (NBS) is a common method for introducing a bromine atom at this position. To achieve dibromination, stronger brominating agents or harsher reaction conditions might be necessary. For example, 3-unsubstituted indoles can be treated with multiple equivalents of NBS to yield 3,3-dibromooxindoles. researchgate.net

Bromination followed by Nitration: This pathway would start with the dibromination of oxindole to form 3,3-dibromooxindole. The reaction of oxindoles with reagents like pyridinium (B92312) perbromide can lead to the formation of 3,3-dibromooxindoles. scielo.brscribd.com The subsequent nitration of this intermediate would then need to be regioselective for the C4 position. However, as previously discussed, nitration of substituted oxindoles often favors the C5 position. The presence of the two bromine atoms at the C3 position could potentially influence the regioselectivity of the nitration, but this would need to be experimentally verified.

A study on the synthesis of isatins from indoles involved the use of N-bromosuccinimide to create 3,3-dibromooxindoles, which were then hydrolyzed. scielo.br This demonstrates the feasibility of forming the 3,3-dibromooxindole core.

Convergent Synthesis Approaches from Appropriately Substituted Building Blocks

Convergent synthesis involves the preparation of complex molecules from smaller, pre-functionalized fragments that are then joined together. For this compound, a plausible convergent strategy would involve the cyclization of a precursor that already contains the necessary nitro and bromo groups.

One such approach could start with a 2,3-dihalo-6-nitroaniline derivative. The challenge would then be to form the oxindole ring. Various methods for oxindole synthesis from anilines have been developed. For instance, a palladium-catalyzed intramolecular arylation of an alkoxy enolate of an o-haloanilide has been used to synthesize 3-alkoxy-3-aryloxindoles from 2-bromoanilines. juniperpublishers.com While this specific example leads to a different substitution pattern, the general principle of cyclizing a substituted aniline derivative is relevant.

Another convergent strategy could involve the Knoevenagel condensation of an oxindole with a suitable electrophile. rsc.org However, this is more applicable for substitutions at the C3 position rather than the construction of the core ring with the desired aromatic substitution pattern.

Catalytic and Sustainable Approaches in Oxindole Synthesis Relevant to this compound

Modern synthetic chemistry emphasizes the use of catalytic and sustainable methods to improve efficiency and reduce environmental impact. These approaches are highly relevant to the synthesis of complex oxindoles like this compound.

Transition Metal-Catalyzed Methods for Oxindole Core Construction

Transition metal catalysis has become a powerful tool for the synthesis of heterocyclic compounds, including oxindoles. acs.orgnih.govbenthamdirect.comdoi.org These methods often allow for the construction of the oxindole core under milder conditions and with greater functional group tolerance than traditional methods.

Several strategies have been developed that could be adapted for the synthesis of the target molecule:

Palladium-catalyzed reactions: Palladium catalysts are widely used for C-C and C-N bond formation. For example, palladium(II) chloride has been used to catalyze the cyclization of α,α-difluorostyrenes bearing a sulfonamido group to form oxindoles. tsukuba.ac.jp

Copper-catalyzed reactions: Copper catalysts have been employed in asymmetric borylcupration reactions that generate reactive intermediates for cyclization. acs.orgnih.gov

Rhodium-catalyzed reactions: Rhodium catalysts are effective in conjugate addition reactions that can initiate a cascade to form the oxindole ring. acs.orgnih.gov

The following table provides examples of transition metal-catalyzed methods for oxindole synthesis.

| Catalyst | Reaction Type | Starting Materials | Reference |

| Palladium(II) chloride | Wacker-type cyclization | α,α-difluorostyrenes | tsukuba.ac.jp |

| Copper | Asymmetric borylcupration | Unsaturated amides | acs.orgnih.gov |

| Rhodium | Conjugate addition | Unsaturated amides | acs.orgnih.gov |

Metal-Free and Organocatalytic Strategies for Functionalized Oxindoles

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a sustainable alternative to metal-based catalysts. benthamdirect.comresearchgate.net These methods can provide high levels of stereoselectivity and are often performed under mild conditions.

For the synthesis of functionalized oxindoles, organocatalysis has been particularly successful in the asymmetric functionalization of the C3 position. rsc.orgacs.orgnih.gov For example, bifunctional cinchona alkaloid-derived thioureas have been used to promote the enantioselective conjugate addition of nitroalkanes to indolylidenecyanoacetates, leading to highly functionalized 3,3'-disubstituted oxindoles. acs.orgnih.gov

While these methods typically focus on modifying a pre-existing oxindole, the principles of organocatalysis could potentially be applied to the construction of the oxindole ring itself or to the selective functionalization of the aromatic ring. For example, organocatalytic domino reactions have been developed for the stereoselective synthesis of chiral oxindole-based structures in a step-economical fashion. benthamdirect.comresearchgate.net

Multicomponent Reaction (MCR) Strategies for the Assembly of Functionalized Oxindoles

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, have emerged as a powerful and efficient tool in organic synthesis. uc.ptresearchgate.net These reactions are prized for their high atom economy, step efficiency, and ability to rapidly generate molecular diversity from simple precursors. nih.govacs.org In the context of oxindole synthesis, MCRs provide a valuable pathway to construct the core scaffold and introduce functional complexity, including the challenging 3,3-disubstituted oxindoles. uc.ptscispace.comresearchgate.net Isatin and its derivatives are common and versatile starting materials for these reactions, owing to the reactive electrophilic C3-carbonyl group. uc.ptbeilstein-journals.org

Research has focused on various MCR strategies to build diverse oxindole-based structures, such as spirooxindoles and oxindoles with all-carbon quaternary stereocenters at the C3 position. researchgate.netresearchgate.net These strategies often employ different catalytic systems, including metal catalysts, organocatalysts, or proceed under catalyst-free conditions, showcasing the versatility of MCRs. researchgate.netresearchgate.netresearchgate.net

While direct synthesis of this compound via an MCR is not prominently documented, the principles of MCRs are widely applied to synthesize oxindoles with various functional groups, including nitro substituents. For instance, the presence of a nitro group on the isatin ring has been shown to influence reactivity; in some cases, it can significantly reduce reaction yields, while in others, nitro-substituted isatins react effectively to form the desired products. nih.govacs.org The following research findings illustrate the scope and application of MCRs in generating functionalized oxindoles.

Detailed Research Findings

A variety of MCRs have been developed for the synthesis of complex oxindole derivatives. These reactions demonstrate the breadth of achievable structures and the different conditions that can be employed.

One notable approach is the three-component reaction for synthesizing spiro[dihydropyridine-oxindole] derivatives. This reaction proceeds by combining an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature. beilstein-journals.org The use of N-substituted isatins in this reaction leads to satisfactory yields of the desired spiro compounds. beilstein-journals.org However, when unsubstituted isatins are used, yields are lower, and a side product, 3,3-bis(2-hydroxy-5-oxo-cyclopent-1-enyl)oxindole, is formed. beilstein-journals.org The reaction is sensitive to the electronic properties of the substituents, with electron-withdrawing groups on the aniline component preventing the formation of the desired product. beilstein-journals.org

Another significant strategy involves the use of rare-earth metal salts, such as scandium triflate (Sc(OTf)₃), to catalyze the multicomponent synthesis of disubstituted spirocyclopropyl oxindole derivatives. nih.govacs.org This four-component reaction utilizes N-methylisatin, triethyl phosphonoacetate, 2-bromoacetophenone, and pyridine. nih.gov The use of Sc(OTf)₃ results in excellent yields and very high diastereoselectivity. nih.govacs.org The reaction is tolerant of electron-donating and moderately electron-withdrawing groups on the isatin core, but strongly deactivating groups, such as a nitro group, can drastically reduce the yield. nih.gov

Catalyst-free MCRs have also been successfully developed. A three-component cycloaddition of isocyanides, allenoates, and isatylidene malononitriles allows for the efficient synthesis of spirocyclic oxindoles with high regioselectivity. researchgate.net This process can be extended to a four-component reaction in the presence of water to access complex tricyclic oxindoles. researchgate.net

The table below summarizes representative examples of multicomponent reactions used to assemble functionalized oxindoles.

Table 1: Examples of Multicomponent Reactions for Functionalized Oxindole Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Three-component Spiroannulation | Arylamine, Isatin, Cyclopentane-1,3-dione | Acetic acid, Room temperature | Spiro[dihydropyridine-oxindole] | Satisfactory | beilstein-journals.org |

| Four-component Spirocyclopropanation | N-Methylisatin, Triethyl phosphonoacetate, 2-Bromoacetophenone, Pyridine | Sc(OTf)₃, K₂CO₃ | Spirocyclopropyl oxindole | Excellent | nih.gov |

| Three-component Cycloaddition | Isocyanide, Allenoate, Isatylidene malononitrile | Catalyst-free | Spirocyclic oxindole | Not specified | researchgate.net |

| Three-component Condensation/Michael Addition | Isatin, Malononitrile, Ketone | L-proline | 3,3'-Disubstituted oxindole | High | researchgate.net |

Further research has explored the synthesis of 3,3-bis(hydroxyaryl)oxindoles through a microwave-assisted, solvent-free reaction of isatins and phenols catalyzed by methanesulfonic acid. acs.org This method was tested with a range of substituted isatins. Isatins with electron-withdrawing groups, including 5-nitroisatin (B147319), provided the corresponding products in good yields. acs.org For instance, the reaction of 5-nitroisatin with p-cresol (B1678582) yielded the desired 3,3-bis(4-hydroxy-3-methylphenyl)-5-nitrooxindole in 82% yield. acs.org This demonstrates the viability of MCR-type strategies for incorporating nitro groups onto the oxindole scaffold.

Table 2: Synthesis of 3,3-Bis(hydroxyaryl)oxindoles from Substituted Isatins

| Isatin Derivative | Phenol | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Isatin | p-Cresol | MsOH, MW, 60 °C, 10 min | 91 | acs.org |

| 5-Chloroisatin | p-Cresol | MsOH, MW, 80 °C, 10 min | 92 | acs.org |

| 5-Bromoisatin | p-Cresol | MsOH, MW, 60 °C, 10 min | 90 | acs.org |

| 5-Nitroisatin | p-Cresol | MsOH, MW, 60 °C, 10 min | 82 | acs.org |

| 5-(Trifluoromethyl)isatin | p-Cresol | MsOH, MW, 80 °C, 10 min | 93 | acs.org |

MsOH = Methanesulfonic acid, MW = Microwave irradiation

These findings collectively underscore the power of MCRs in constructing a wide array of functionalized oxindoles. The modularity of these reactions allows for the incorporation of various substituents, and while challenges remain, particularly with strongly deactivated substrates, MCRs represent a key strategy for the efficient assembly of complex oxindole libraries. uc.pt

Reactivity and Reaction Mechanisms of 3,3 Dibromo 4 Nitro Oxindole

Chemical Transformations at the C-3 Quaternary Center

The C-3 position of the oxindole (B195798) ring is a quaternary carbon atom bearing two bromine atoms. This arrangement makes it a key site for various chemical transformations.

Nucleophilic Displacement and Substitution Reactions at C-3

The gem-dibromo group at the C-3 position renders this carbon highly electrophilic and susceptible to attack by nucleophiles. While direct SN2 reactions are not possible at a quaternary center, nucleophilic substitution can proceed through alternative mechanisms. One plausible pathway involves the initial attack of a nucleophile on one of the bromine atoms, leading to the formation of a C-3 carbanion or a related intermediate, which can then be trapped by an electrophile.

Alternatively, under basic conditions, dehydrohalogenation can occur to form a reactive o-azaxylylene intermediate, which can then be trapped by nucleophiles. The addition of malonate esters to 3-halo-3-alkyloxindoles under basic conditions has been shown to proceed smoothly to generate 3,3-disubstituted oxindoles caltech.edu. This suggests that 3,3-dibromo-4-nitro-oxindole could react with a variety of nucleophiles, such as malonates, amines, and alkoxides, to yield a range of 3-substituted oxindole derivatives. The reaction with amines, for instance, could lead to the formation of spiro-aziridine oxindoles or, through more complex pathways, even ring-opened products nih.gov.

Table 1: Representative Nucleophilic Substitution Reactions at C-3

| Nucleophile | Reagents and Conditions | Expected Product |

| Dimethyl malonate | DBU, THF, -78 °C to rt | 3-Bromo-3-(dicarbomethoxymethyl)-4-nitro-oxindole |

| Benzylamine | Et3N, CH2Cl2, rt | 3-Bromo-3-(benzylamino)-4-nitro-oxindole |

| Sodium methoxide | MeOH, rt | 3-Bromo-3-methoxy-4-nitro-oxindole |

Note: The reactions and products in this table are illustrative and based on the reactivity of analogous 3,3-dihalooxindoles.

Ring-Opening and Rearrangement Pathways Involving the Oxindole System

The strained five-membered ring of the oxindole system, particularly when substituted with bulky and electron-withdrawing groups, can be prone to ring-opening and rearrangement reactions. For instance, spiro(nitrocyclopropane)oxindoles have been shown to undergo cascade ring-opening/cyclization reactions with various reagents acs.orgresearchgate.net. While this compound itself is not a spirocyclic compound, the inherent strain and the presence of the nitro group could facilitate ring-opening under specific conditions, such as treatment with strong bases or nucleophiles.

Furthermore, rearrangements such as the Truce-Smiles rearrangement, which involves an intramolecular nucleophilic aromatic substitution, could be envisioned under basic conditions, although this would require the presence of a suitable tethered nucleophile rose-hulman.edu. The Steglich rearrangement, an O- to C-acyl transfer, is another potential transformation for O-acylated oxindoles, leading to 3,3-disubstituted products researchgate.net.

Reactivity of the Aromatic Ring Substituents (Bromo and Nitro Groups)

The bromo and nitro groups on the aromatic ring of this compound are key handles for further functionalization of the molecule.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Brominated Sites

The bromine atom on the aromatic ring is a versatile functional group for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of aryl-aryl bonds. It involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base tcichemicals.comrsc.orgjk-sci.comwikipedia.org. It is expected that the bromo substituent at the 4-position of this compound would readily participate in Suzuki coupling reactions with various aryl or vinyl boronic acids or their esters.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Boronic Acid/Ester | Catalyst | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 3,3-Dibromo-4-nitro-5-phenyl-oxindole |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 3,3-Dibromo-5-(4-methoxyphenyl)-4-nitro-oxindole |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)2/SPhos | K3PO4 | Toluene/Water | 3,3-Dibromo-4-nitro-5-vinyl-oxindole |

Note: The reaction conditions and products in this table are illustrative and based on general Suzuki-Miyaura coupling protocols for aryl bromides.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst libretexts.orgnih.govrsc.orgresearchgate.netnih.gov. The bromo group of this compound is anticipated to be a suitable substrate for Sonogashira coupling, providing access to a variety of alkynyl-substituted oxindoles.

Table 3: Representative Sonogashira Coupling Reaction

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Expected Product |

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 3,3-Dibromo-4-nitro-5-(phenylethynyl)-oxindole |

| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | i-Pr2NH | Toluene | 3,3-Dibromo-4-nitro-5-((trimethylsilyl)ethynyl)-oxindole |

| 1-Hexyne | Pd(OAc)2/XPhos | CuI | Cs2CO3 | Dioxane | 5-(Hex-1-yn-1-yl)-3,3-dibromo-4-nitro-oxindole |

Note: The reaction conditions and products in this table are illustrative and based on general Sonogashira coupling protocols for aryl bromides.

Reductive Transformations of the Nitro Group to Amine or Other Functionalities

The nitro group is a versatile functional group that can be reduced to a variety of other nitrogen-containing functionalities, most commonly an amine. This transformation is of great synthetic importance as it can dramatically alter the electronic properties of the aromatic ring and provide a nucleophilic center for further reactions.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel, as well as metal-mediated reductions using metals like iron, tin, or zinc in the presence of an acid thieme-connect.comresearchgate.netgoogle.comwikipedia.org. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule. For instance, catalytic hydrogenation might also affect other reducible groups, while metal/acid reductions are often more chemoselective for the nitro group.

Table 4: Representative Reductions of the Nitro Group

| Reagents and Conditions | Expected Product |

| H2 (1 atm), Pd/C, MeOH, rt | 4-Amino-3,3-dibromo-oxindole |

| Fe, NH4Cl, EtOH/H2O, reflux | 4-Amino-3,3-dibromo-oxindole |

| SnCl2·2H2O, EtOH, reflux | 4-Amino-3,3-dibromo-oxindole |

Note: The products in this table are illustrative and based on standard procedures for the reduction of aromatic nitro compounds.

Electrophilic Aromatic Substitution on the Nitro-Brominated Oxindole Scaffold

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. The oxindole ring system is generally electron-rich and undergoes electrophilic substitution, typically at the C-5 or C-7 positions. However, in this compound, the aromatic ring is substituted with two electron-withdrawing groups: a nitro group and a bromo group. Both of these groups are deactivating and meta-directing bhu.ac.in.

Given the substitution pattern, the most likely positions for further electrophilic attack would be C-6, which is meta to the nitro group and para to the bromo group, and C-2 of the oxindole ring if the C-3 position is sterically hindered for substitution. The strong deactivating effect of the nitro group suggests that harsh reaction conditions might be necessary to achieve further electrophilic substitution. Potential EAS reactions include nitration, halogenation, and Friedel-Crafts reactions, although the latter might be particularly challenging on such an electron-deficient ring system. The preferred site of electrophilic attack on the indole (B1671886) nucleus is generally C-3, but since this position is already substituted, attack at C-2 or on the benzene (B151609) ring is more likely researchgate.net.

Reactivity at the Lactam Nitrogen and Carbonyl Moieties

The reactivity of the oxindole scaffold can be complex, with potential reaction sites at the lactam nitrogen, the C3 position, the carbonyl group, and the aromatic ring. The presence of two bromine atoms at the C3 position and a nitro group on the aromatic ring in this compound is expected to significantly influence its reactivity profile compared to unsubstituted oxindole.

N-Alkylation and N-Acylation Reactions

A review of the scientific literature indicates a lack of specific studies detailing the N-alkylation or N-acylation of this compound. While N-alkylation and N-acylation are common modifications for other oxindole derivatives, often requiring a base to deprotonate the lactam nitrogen, no documented examples specifically utilizing this compound have been identified. The electronic effects of the 4-nitro group would increase the acidity of the N-H bond, potentially facilitating these reactions. However, without experimental data, the specific conditions and outcomes of such reactions on this particular substrate remain uncharacterized.

Modifications and Reactions Involving the Lactam Carbonyl Functionality

The lactam carbonyl group in oxindoles can undergo various transformations, including reduction and reactions with nucleophiles. For instance, the reduction of the carbonyl group is a key step in the synthesis of some indole derivatives. However, a comprehensive search of chemical databases and scholarly articles reveals no specific examples of reactions targeting the lactam carbonyl of this compound. The influence of the gem-dibromo and nitro substituents on the electrophilicity and steric accessibility of the carbonyl carbon in this specific molecule has not been experimentally investigated or reported.

Cascade and Domino Reactions Initiated or Promoted by this compound

Cascade reactions, also known as domino reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. Oxindole derivatives are frequently employed as substrates or precursors in a variety of cascade sequences. For instance, 3-isothiocyanato oxindoles are known to participate in asymmetric cascade reactions to form diverse spirooxindoles. Similarly, other substituted oxindoles have been utilized in cascade processes initiated by Michael additions or other triggers.

Despite the prevalence of cascade reactions in oxindole chemistry, there is no available literature that describes cascade or domino reactions specifically initiated or promoted by this compound. The potential of the gem-dibromo functionality to act as a latent electrophile or for the nitro-substituted ring to participate in cyclization cascades has not been explored for this compound.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, understanding reactivity, and predicting the stereochemical outcomes of organic reactions. Such studies have been applied to various oxindole systems to rationalize observed selectivities and to model transition states. For example, DFT calculations have been used to investigate the mechanism of asymmetric aza-Michael reactions involving isatin-derived imines and to understand the diastereoselectivity in cycloadditions of spirocyclopropyl oxindoles.

However, a specific search for computational studies on the reaction energetics or transition states involving this compound yielded no results. There are currently no published DFT or other theoretical studies that model the structure, stability, or reaction pathways of this particular compound. Consequently, a theoretical understanding of its reactivity profile remains to be established.

Structural Elucidation and Spectroscopic Characterization of 3,3 Dibromo 4 Nitro Oxindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3,3-Dibromo-4-nitro-oxindole, both ¹H and ¹³C NMR, along with advanced 2D NMR techniques, would provide a complete picture of its molecular connectivity.

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the N-H proton of the lactam ring. The chemical shifts and coupling patterns of the aromatic protons are significantly influenced by the electron-withdrawing effects of the nitro group and the bromine atoms, as well as the lactam ring.

The aromatic region would likely display a complex splitting pattern for the three protons on the benzene (B151609) ring (H-5, H-6, and H-7). The strong electron-withdrawing nitro group at the C-4 position would deshield the adjacent H-5 proton, causing it to resonate at a downfield chemical shift, estimated to be in the range of δ 8.0-8.5 ppm. This proton would likely appear as a doublet, coupled to H-6. The H-7 proton, being ortho to the lactam ring, would also be influenced by the ring's magnetic anisotropy and is expected to appear as a doublet coupled to H-6. The H-6 proton would be expected to resonate as a triplet (or a doublet of doublets) due to coupling with both H-5 and H-7. The N-H proton of the lactam is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 10.0-11.5 ppm in a solvent like DMSO-d₆, due to its acidic nature and potential for hydrogen bonding.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-5 | 8.0 - 8.5 | d | ~8.0 |

| H-6 | 7.5 - 7.8 | t or dd | ~8.0, ~7.5 |

| H-7 | 7.2 - 7.5 | d | ~7.5 |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum for this compound would be characterized by signals for the eight carbon atoms in the structure.

The most notable signal would be that of the quaternary carbon C-3, which is bonded to two bromine atoms. The presence of two electronegative bromine atoms would cause a significant downfield shift for this carbon, though the effect is less pronounced than for lighter halogens. This signal is expected to appear in the region of δ 50-60 ppm and would be of low intensity due to the absence of attached protons and the long relaxation time of quaternary carbons.

The carbonyl carbon (C-2) of the lactam ring is expected to resonate at a characteristic downfield position, typically around δ 170-175 ppm. The carbon atom bearing the nitro group (C-4) would be significantly deshielded and is predicted to appear in the range of δ 140-150 ppm. The other aromatic carbons would have chemical shifts influenced by the substituents and their positions on the ring. The carbon atom C-7a, at the junction of the two rings, would also be a quaternary carbon with a predicted chemical shift in the range of δ 135-145 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 170 - 175 |

| C-3 | 50 - 60 |

| C-3a | 120 - 125 |

| C-4 | 140 - 150 |

| C-5 | 125 - 130 |

| C-6 | 128 - 133 |

| C-7 | 115 - 120 |

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling relationships between protons. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6, and H-6 with H-7), confirming their connectivity in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to assign the signals of the protonated aromatic carbons (C-5, C-6, and C-7) by linking them to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. HMBC would be crucial for identifying the quaternary carbons. For instance, correlations between the N-H proton and the C-2, C-3a, and C-7a carbons would help to confirm the lactam ring structure. Correlations from the aromatic protons to the quaternary carbons C-3a, C-4, and C-7a would further solidify the assignment of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. In this case, NOESY could show correlations between the N-H proton and the H-7 proton, providing further evidence for their spatial relationship.

These advanced NMR techniques, when used in combination, would provide irrefutable evidence for the proposed structure of this compound.

13C NMR: Carbon Chemical Shifts, Quaternary Carbon Identification, and Bromine/Nitro Effects

Infrared (IR) Spectroscopy: Characteristic Vibrations of Nitro, C-Br, and Lactam C=O Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorption bands of the nitro group, the carbon-bromine bonds, and the lactam carbonyl group.

The nitro group (NO₂) is expected to show two strong and distinct stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹. spectroscopyonline.com The presence of these two intense bands is a clear indicator of the nitro functionality. spectroscopyonline.com

The lactam carbonyl (C=O) group will exhibit a strong absorption band. In a five-membered lactam ring, this stretching vibration is typically observed at a higher frequency than in a six-membered ring, generally in the region of 1700-1750 cm⁻¹. The exact position would be influenced by the electronic effects of the substituents on the aromatic ring.

The carbon-bromine (C-Br) stretching vibrations are found in the fingerprint region of the IR spectrum, typically between 500 and 690 cm⁻¹. These bands are often of medium to strong intensity.

Other expected absorptions include the N-H stretching vibration of the lactam, which would appear as a broad band around 3200-3400 cm⁻¹, and C-H stretching and bending vibrations for the aromatic ring.

Predicted IR Absorption Bands for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Lactam) | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Lactam) | 1700 - 1750 | Strong |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1335 - 1385 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS): Molecular Ion Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.

The molecular formula of this compound is C₈H₄Br₂N₂O₃. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for nitroaromatic compounds is the loss of a nitro group (NO₂) or a nitro radical (•NO₂). Another likely fragmentation pathway would involve the loss of one or both bromine atoms. The lactam ring could also undergo fragmentation, for example, through the loss of a carbon monoxide (CO) molecule.

Predicted Fragmentation Pattern for this compound:

| Fragment | m/z |

|---|---|

| [M]⁺ | 350/352/354 |

| [M - Br]⁺ | 271/273 |

| [M - 2Br]⁺ | 192 |

| [M - NO₂]⁺ | 304/306/308 |

X-ray Crystallography: Definitive Solid-State Structure Determination and Conformational Analysis

This technique would confirm the planar structure of the oxindole (B195798) ring system and the positions of the bromine and nitro substituents. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the N-H group and potential halogen bonding interactions involving the bromine atoms, which dictate the packing of the molecules in the crystal lattice. As of now, there is no publicly available crystal structure for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophoric Behavior of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic properties of organic molecules. In the case of this compound, the UV-Vis spectrum is dictated by the fundamental oxindole chromophore and the profound influence of its substituents. The oxindole core, a bicyclic structure containing a benzene ring fused to a pyrrolidone ring, inherently possesses a chromophoric system responsible for the absorption of UV radiation.

The electronic transitions observed in the UV-Vis spectrum of oxindole derivatives are primarily of two types: π → π* (pi to pi star) and n → π* (n to pi star) transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically characterized by high molar absorptivity (ε). The n → π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen and nitrogen atoms of the lactam ring, to a π* antibonding orbital.

The introduction of substituents onto the oxindole skeleton can significantly modify the absorption characteristics. In this compound, the bromine atoms at the C3 position and the nitro group at the C4 position of the aromatic ring act as powerful auxochromes and chromophores, respectively. An auxochrome is a group of atoms attached to a chromophore which modifies the ability of that chromophore to absorb light.

The two bromine atoms at the C3 position, while not part of the primary aromatic chromophore, can influence the electronic environment through their inductive and resonance effects. More significantly, the nitro group (-NO₂) at the C4 position, a potent electron-withdrawing group, acts as a strong chromophore. Its presence in conjugation with the aromatic system of the oxindole ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the principal absorption bands. This red shift is a consequence of the delocalization of electrons over the extended conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Specifically, the nitro group introduces its own n → π* and π → π* transitions and extends the conjugation of the benzene ring, leading to more intense absorptions that extend into the visible region of the electromagnetic spectrum.

The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands. Polar solvents may interact with the polar ground and excited states of the molecule to different extents, leading to solvatochromic shifts.

| Hypothetical Electronic Transition | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Solvent |

| π → π* (Aromatic System) | ~ 250 - 270 | ~ 10,000 - 15,000 | Methanol (B129727) |

| π → π* (Extended Conjugation) | ~ 350 - 400 | ~ 5,000 - 10,000 | Methanol |

| n → π* (Nitro Group) | ~ 270 - 290 | ~ 1,000 - 2,000 | Methanol |

| n → π* (Carbonyl Group) | ~ 300 - 330 | ~ 100 - 500 | Methanol |

This table illustrates the anticipated absorption maxima (λmax) and their corresponding molar absorptivities. The high-intensity band in the 250-270 nm region would be characteristic of the π → π* transitions within the substituted benzene ring. The presence of the nitro group in conjugation with the aromatic ring is expected to give rise to a strong absorption band at a longer wavelength, potentially in the 350-400 nm range, which is responsible for the color of many nitro-aromatic compounds. The lower intensity n → π* transitions of the nitro and carbonyl groups are also indicated. The precise values would need to be determined experimentally.

Theoretical and Computational Studies on 3,3 Dibromo 4 Nitro Oxindole

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) Studies on Ground State Properties

No dedicated Density Functional Theory (DFT) studies on the ground state properties of 3,3-Dibromo-4-nitro-oxindole have been identified. Such studies would be crucial for understanding the molecule's geometry, electronic configuration, and thermodynamic stability.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

There is no available research on the Molecular Electrostatic Potential (MEP) or Fukui function analysis of this compound. These analyses are instrumental in predicting how the molecule would interact with other chemical species by mapping its electron density to identify regions susceptible to electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic and Nucleophilic Sites

An analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound has not been published. This type of analysis is fundamental for predicting the compound's reactivity in various chemical reactions.

Conformational Analysis and Potential Energy Surfaces

A detailed conformational analysis, which would involve mapping the potential energy surface of this compound to identify its most stable three-dimensional structures, is not available in the scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

There are no published studies that computationally predict the spectroscopic parameters of this compound. Such predictions, when correlated with experimental data, are invaluable for confirming the compound's structure and understanding its vibrational modes.

In Silico Modeling of Molecular Interactions

No in silico modeling studies, such as molecular docking or other simulations of intermolecular interactions involving this compound, have been reported. These models are essential for predicting how the compound might bind to biological targets or other molecules.

Molecular Docking Studies to Probe Binding Modes with Macromolecular Targets

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For this compound, while specific docking studies are not reported, the extensive research on other substituted oxindoles provides a framework for predicting its potential binding modes.

Oxindole (B195798) derivatives are known to interact with a variety of protein targets, often through a combination of hydrogen bonding and hydrophobic interactions. The oxindole core itself, with its lactam moiety, is a key pharmacophore. The NH group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor.

In a study on 3-substituted-2-oxindole derivatives as potential VEGFR2 inhibitors, key interactions were observed with amino acid residues such as Glu917, Cys919, and Asp1046. nih.gov Similarly, molecular dynamics studies of oxindole derivatives targeting the GSK-3β protein revealed that residues VAL 135 and ASP 133 are crucial for stabilizing the complex through hydrogen bonds. mdpi.com The oxindole core of these derivatives was found to engage in hydrophobic interactions with residues like LEU 132, LEU 188, VAL 135, VAL 70, and ALA 83. mdpi.com

For this compound, it can be hypothesized that the oxindole NH and C=O groups would similarly participate in hydrogen bonding with amino acid residues in a target protein's active site. The bulky dibromo substitution at the C3 position would likely occupy a significant portion of the binding pocket, potentially leading to steric clashes or favorable van der Waals interactions depending on the topology of the active site. A docking study on various oxindole derivatives against the main protease of COVID-19 (Mpro) highlighted the importance of steric interactions in the binding affinity. nih.gov

The 4-nitro group introduces a strong electron-withdrawing feature and potential for specific interactions. A fascinating aspect of nitro aromatic ligands is their ability to engage in "π-hole interactions," where the electropositive region on the nitro group's nitrogen atom interacts favorably with lone pairs from protein atoms like oxygen or sulfur. nih.gov This suggests that the 4-nitro group of this compound could form specific, stabilizing interactions with backbone carbonyls or residues like methionine within a binding site.

Table 1: Predicted Interacting Residues for this compound Based on Analogous Compounds

| Interaction Type | Potential Interacting Residues (from studies on related oxindoles) | Reference |

| Hydrogen Bonding | Glu917, Cys919, Asp1046 (VEGFR2); VAL 135, ASP 133, LYS 85 (GSK-3β) | nih.govmdpi.com |

| Hydrophobic Interactions | LEU 132, LEU 188, VAL 135, VAL 70, ALA 83 (GSK-3β) | mdpi.com |

| π-Hole Interactions | Methionine, Aspartate, Glutamine (from general nitro-aromatic studies) | nih.gov |

Ligand-Protein Interaction Profiling and Hotspot Analysis

Ligand-protein interaction profiling aims to identify the key residues ("hotspots") within a binding site that are crucial for ligand recognition and affinity. Based on the analysis of related compounds, a hypothetical interaction profile for this compound can be constructed.

The "hotspots" for oxindole-based ligands frequently involve amino acids capable of forming hydrogen bonds with the lactam moiety. For instance, in GSK-3β, VAL 135 and ASP 133 were identified as critical for stabilizing oxindole derivatives. mdpi.com The stability of these hydrogen bonds throughout molecular dynamics simulations indicates their importance for potent inhibition.

The bulky 3,3-dibromo substitution would significantly influence the interaction profile. The volume and lipophilicity of this group would likely favor interactions with hydrophobic pockets. The specific shape and size of this pocket would be a critical determinant of binding affinity.

The 4-nitro group adds another layer of complexity and potential for specific interactions. As mentioned, the nitro group can participate in π-hole interactions, which could be a key determinant of binding affinity and selectivity. nih.gov In a study of nitro aromatic ligands, a short interaction distance between the nitro nitrogen and a methionine oxygen atom was observed, suggesting a strong and specific interaction. nih.gov Therefore, a hotspot analysis for a protein binding this compound would need to consider not only traditional hydrogen bond donors/acceptors and hydrophobic pockets but also residues capable of engaging in these non-canonical π-hole interactions.

Table 2: Hypothetical Ligand-Protein Interaction Profile for this compound

| Molecular Feature | Predicted Interaction Type | Potential Protein Partner |

| Oxindole NH | Hydrogen Bond Donor | Backbone Carbonyl, Asp, Glu |

| Oxindole C=O | Hydrogen Bond Acceptor | Backbone NH, Lys, Arg, Ser |

| 3,3-Dibromo | Hydrophobic/Van der Waals | Hydrophobic Pocket (Leu, Val, Ile, Ala) |

| 4-Nitro Group | π-Hole Interaction, H-Bond Acceptor | Backbone Carbonyl, Met, Gln, Asp |

| Aromatic Ring | π-π Stacking | Phe, Tyr, Trp |

Quantitative Structure-Activity Relationship (QSAR) Descriptors and Their Derivation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The derivation of QSAR descriptors for this compound would involve calculating various molecular properties that are expected to influence its activity.

Studies on related oxindole derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govscispace.com These studies highlight the importance of several types of descriptors:

Steric Descriptors: These describe the size and shape of the molecule. For this compound, the bulky dibromo substitution at C3 would be a major contributor to its steric field.

Electrostatic Descriptors: These relate to the distribution of charge in the molecule. The highly polar nitro group and the lactam moiety would create a distinct electrostatic potential map.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule. The dibromo and nitro substituents would significantly alter the hydrophobicity compared to the parent oxindole.

Hydrogen Bond Donor/Acceptor Fields: These descriptors map the potential for hydrogen bonding, which is a key feature of the oxindole scaffold.

A QSAR study on 3-hydroxyl-3-substituted oxindoles identified the importance of nitrile and allyl moieties for antiproliferative activity, showcasing how specific substituents drive the biological effect. sbq.org.br For this compound, the key QSAR descriptors would likely be related to the volume and lipophilicity of the dibromo groups and the electronic and polar properties of the nitro group.

In a study of 5-substituted indole-2,3-diones, it was found that the field effect of substituents predominated over the resonance effect in influencing the C3 carbonyl stretching frequency, which can be correlated with activity. researchgate.net This suggests that for this compound, electronic field effects from both the bromine and nitro substituents would be critical QSAR descriptors.

Table 3: Potentially Relevant QSAR Descriptors for this compound

| Descriptor Class | Specific Descriptor Examples | Relevance |

| Electronic | Dipole moment, Partial charges on atoms, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | The nitro group is a strong electron-withdrawing group, significantly impacting the electronic properties. |

| Topological | Molecular connectivity indices, Wiener index, Balaban index | Describe the branching and overall topology of the molecule. |

| Geometrical/Steric | Molecular volume, Surface area, Ovality | The bulky 3,3-dibromo substitution will have a significant steric influence. |

| Physicochemical | LogP (lipophilicity), Molar refractivity, Polarizability | Important for membrane permeability and hydrophobic interactions. |

Applications in Advanced Organic Synthesis

3,3-Dibromo-4-nitro-oxindole as a Strategic Building Block and Intermediate

As a foundational starting material, this compound provides a robust platform for constructing a wide array of complex molecules. The oxindole (B195798) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical drugs. rsc.orgresearchgate.net

The primary role of this compound in synthesis is as a precursor to other valuable compounds. The gem-dibromo group is a key functional handle that can be readily transformed. For instance, hydrolysis of 3,3-dibromooxindoles, often facilitated by the presence of electron-withdrawing groups like the nitro substituent, provides a direct route to isatins (indole-2,3-diones). scielo.br Isatins themselves are crucial building blocks for a multitude of heterocyclic compounds and biologically active molecules.

Furthermore, the bromine atoms can be displaced sequentially or simultaneously by various nucleophiles, enabling the synthesis of 3,3-disubstituted oxindoles. nih.govchemistryviews.org These derivatives are of significant interest due to their wide range of biological activities, including anticancer and antimicrobial properties. rsc.orgnih.govnih.gov The nitro group at the 4-position not only influences the reactivity of the dibromo center but can also be reduced to an amino group, opening pathways for further functionalization and the creation of fused ring systems.

Table 1: Synthesis of Oxindole Derivatives from this compound

| Derivative Class | Synthetic Transformation | Significance of Product |

|---|---|---|

| Isatins | Hydrolysis of the gem-dibromo group | Key intermediates for various heterocyclic compounds. scielo.br |

| 3,3-Disubstituted Oxindoles | Nucleophilic substitution of bromine atoms | Access to compounds with potential biological activities. chemistryviews.orgnih.gov |

The unique structural feature of a quaternary carbon at the C3 position makes oxindoles ideal precursors for the synthesis of spirocyclic compounds. researchgate.net this compound is particularly well-suited for this purpose. The two bromine atoms serve as leaving groups in reactions designed to form a new ring spiro-fused at the C3 position.

One powerful strategy involves reacting the dibromo-oxindole with bifunctional nucleophiles. This can initiate a cascade reaction leading to the formation of spirocyclopropyl oxindoles, which are analogues of potent anti-HIV agents. acs.org The reaction proceeds through a Michael addition followed by an intramolecular alkylation, where the dibromo functionality is essential for the cyclization step. acs.orgresearchgate.net Such methodologies provide efficient access to complex three-dimensional structures that are highly sought after in drug discovery. nih.govmdpi.com

Similarly, the reactivity of both the gem-dibromo group and the nitro-substituted aromatic ring can be harnessed to construct fused heterocyclic systems. For example, reduction of the nitro group to an amine, followed by intramolecular reactions involving the C3 position, can lead to the formation of polycyclic indole (B1671886) alkaloids and related structures.

Table 2: Examples of Complex Systems Derived from Bromo-oxindoles

| System Type | Synthetic Strategy | Key Features of Product |

|---|---|---|

| Spirocyclopropyl Oxindoles | Michael/Alkylation cascade with α,β-unsaturated acyl phosphonates. acs.org | Highly functionalized, three-dimensional scaffolds with potential biological activity. acs.org |

| Spiro[pyrrolidin-oxindoles] | 1,3-Dipolar cycloaddition reactions. nih.gov | Access to novel dual inhibitors for cancer therapy. nih.gov |

Precursor for the Synthesis of Diverse Oxindole Derivatives and Analogs

Role in Cascade and Multicomponent Reactions for Increasing Molecular Complexity

Cascade (or domino) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and saving time. beilstein-journals.orgnih.govuniv-rennes.fr this compound is an excellent substrate for such reactions, primarily due to the sequential reactivity of its functional groups.

The compound can participate in cascade sequences where an initial reaction at one site triggers a subsequent intramolecular transformation. A notable example is the DABCO-catalyzed Michael/alkylation cascade between 3-bromooxindoles and α,β-unsaturated acyl phosphonates to build spirocyclopropyl oxindoles. acs.org In this process, one bromine atom acts as a leaving group after the initial Michael addition, facilitating the final ring-closing alkylation. This approach rapidly generates significant molecular complexity. beilstein-journals.orgnih.gov

Multicomponent reactions involving this building block also offer a powerful avenue to structural diversity. For instance, a one-pot reaction combining this compound, an amine, and a third reactive partner could lead to highly substituted oxindole frameworks. Rare-earth metal salts have been shown to be effective in catalyzing MCRs to produce spirocyclopropyl oxindoles with high diastereoselectivity. ehu.es These advanced reactions underscore the value of this compound as a hub for creating intricate molecular architectures.

Table 3: Representative Cascade Reaction Involving a Bromo-oxindole

| Reaction Name | Reactants | Catalyst/Conditions | Product | Increase in Complexity |

|---|

Development of Chemical Probes and Functional Scaffolds for Biological Research

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to elucidate its function or to validate it as a therapeutic target. chemicalprobes.org The oxindole core is a well-established scaffold for the development of such probes due to its favorable pharmacological properties and synthetic tractability. nih.gov

This compound serves as an early-stage intermediate in the synthesis of libraries of oxindole derivatives that can be screened for biological activity. The diverse functionalization possibilities allow for the systematic modification of the molecule's structure to optimize its binding affinity and selectivity for a target protein. For example, oxindole-based molecules have been developed as chemical probes to inhibit kinesin motor proteins, which are crucial for cell division and are targets for anticancer drugs. nih.gov

The synthesis of spiro[pyrrolidin-oxindole] derivatives, accessible from oxindole precursors, has led to the discovery of novel dual inhibitors of biological targets like GPX4 and MDM2, which are relevant in breast cancer research. nih.gov The ability to construct such complex and functionally rich scaffolds from a starting material like this compound highlights its importance in chemical biology and drug discovery.

Utilization in Materials Science: Synthetic Dyes and Photosensitizers

Beyond its applications in medicinal chemistry, the oxindole framework is also finding use in materials science. The conjugated system of the oxindole chromophore makes it responsive to visible light, a property that can be exploited in the design of functional materials. researchgate.net

Oxindole derivatives have been successfully synthesized and employed as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net In these devices, the dye absorbs sunlight and injects an electron into a semiconductor material (like TiO₂), initiating the generation of electric current. The performance of the DSSC is highly dependent on the chemical structure of the dye.

This compound can serve as a precursor for such dyes. The electron-withdrawing nitro group and the potential for extensive conjugation make the resulting molecules promising candidates for photosensitizers. The structure of the oxindole can be systematically modified—for example, by replacing the bromine atoms with donor or acceptor groups—to tune the dye's absorption spectrum, energy levels, and binding to the semiconductor surface. Research has shown that the amide carbonyl group of the oxindole can chelate to the TiO₂ surface, providing an additional pathway for electron injection and potentially improving cell efficiency. researchgate.net

Table 4: Applications of Oxindole Derivatives in Materials Science

| Application | Role of Oxindole Scaffold | Key Structural Features | Reference |

|---|---|---|---|

| Dye-Sensitized Solar Cells (DSSCs) | Photosensitizer (Dye) | Acts as a light-absorbing chromophore; can be functionalized to tune optical and electronic properties. | researchgate.net |

Structure Activity Relationship Sar Studies of 3,3 Dibromo 4 Nitro Oxindole Analogs

Influence of Halogenation at the C-3 Position on Molecular Recognition and Binding Characteristics

The introduction of halogen atoms into a molecular scaffold can profoundly impact its physicochemical properties and, consequently, its biological activity. nih.gov Halogens can modulate ligand-receptor interactions through steric and electronic effects, including the formation of halogen bonds. mdpi.com In the context of oxindole (B195798) derivatives, halogenation, particularly at the C-3 position, is a key strategy for enhancing molecular recognition and binding affinity.

The C-3 position of the oxindole core is critical for establishing a spiro-fused ring system, a defining feature of many biologically active spirooxindole derivatives. nih.gov Halogenated spirooxindoles have garnered significant attention as promising anticancer agents due to their improved binding affinity for diverse molecular targets. nih.govrsc.org The presence of halogens can lead to more favorable binding energies. mdpi.com For instance, the synthesis of 3,3-dibromooxindole intermediates is a key step in creating libraries of compounds that are subsequently tested for their inhibitory activity against various enzymes. nih.gov

Computational and crystallographic studies have provided insights into the nature of intermolecular interactions involving halogens in oxindole structures. X-ray structural analysis of halogenated oxindoles has revealed various noncovalent interactions, including Br···Br, C-H···Br, and N-H···O, which contribute to the stability of the crystal lattice and can be extrapolated to understand interactions in a biological context. mdpi.comresearchgate.net These studies confirm that halogenation directly influences the intermolecular forces that govern molecular recognition. mdpi.comresearchgate.net The antibiotic vancomycin, for example, shows a significant drop in bioactivity upon the removal of its chlorine atoms, underscoring the critical role of halogens in its function. nih.gov

The following table summarizes the types of intermolecular interactions observed in halogenated oxindoles, highlighting the role of halogens in molecular architecture.

| Interaction Type | Involved Atoms | Significance in Molecular Recognition |

| Halogen Bond | Br···Br | Contributes to the stability of supramolecular structures. mdpi.comresearchgate.net |

| Hydrogen Bond | C-H···Br, N-H···O | Key interactions for orienting the molecule within a binding site. mdpi.comresearchgate.net |

| van der Waals Forces | General | General attractive or repulsive forces that are modulated by the size and polarizability of the halogen. researchgate.net |

Impact of the Nitro Group's Position and Presence on Molecular Interactions and Electronic Properties

The nitro group (NO₂) is a potent electron-withdrawing moiety that significantly alters the electronic properties and polarity of a molecule. nih.gov This electronic influence can be critical for a compound's biological activity, often enhancing its ability to interact with nucleophilic sites within protein structures. nih.gov

In the realm of oxindole and indole (B1671886) derivatives, the position and presence of a nitro group are pivotal in defining their SAR. For example, research on spirooxindole analogs has shown that the incorporation of a nitro group at the 5th position of the isatin (B1672199) moiety, along with N-methylglycine (sarcosine), is crucial for achieving potent acetylcholinesterase inhibitory activity. researchgate.net One such compound, 9w , demonstrated the highest inhibitory activity in its series, with an IC₅₀ value of 5.7 μM. researchgate.net Similarly, in a series of di-spirooxindole analogs tested for anticancer activity, the compound featuring a 5-nitro isatin and an m-fluoro-phenyl ring was the most active member against the MDA-MB231 cell line. mdpi.com

Conversely, the presence of a nitro group does not universally guarantee enhanced activity. In a study of diindolylmethane derivatives as cannabinoid receptor ligands, the introduction of a nitro group at the 4-position resulted in a significant loss of binding affinity. d-nb.info This highlights that the effect of the nitro group is highly context-dependent, relying on the specific architecture of the target's binding site.